2-Methyl-5-nitrofuran-3-carboxylic acid
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Overview
Description
2-Methyl-5-nitrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H5NO5. It belongs to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position .
Mechanism of Action
Target of Action
2-Methyl-5-nitrofuran-3-carboxylic acid is a member of the nitrofuran class of synthetic molecules . Nitrofurans are known to be activated by bacterial nitroreductases . These enzymes, such as NfsA and NfsB, are the primary targets of nitrofurans . They play a crucial role in the activation of the prodrug and are essential for the compound’s antibacterial activity .
Mode of Action
The compound is a prodrug that is activated via reduction by bacterial nitroreductases . The reduction process converts the compound into electrophilic intermediates . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the compound more resistant to the development of bacterial resistance .
Biochemical Pathways
The activated intermediates of the compound disrupt multiple biochemical pathways. They inhibit the citric acid cycle, a crucial metabolic pathway for energy production in cells . Additionally, they interfere with the synthesis of DNA, RNA, and protein, thereby disrupting the normal functioning and replication of bacterial cells .
Pharmacokinetics
Nitrofurans are generally known for their broad-spectrum antibacterial activity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting key biochemical pathways and the synthesis of essential biomolecules, the compound effectively halts the proliferation of bacteria . This leads to the eventual death of the bacterial cells, thereby exerting its antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitrofuran-3-carboxylic acid typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further oxidized to form the desired carboxylic acid. Another approach involves the nitration of methyl furan-2-carboxylate, followed by hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The nitration and subsequent oxidation or hydrolysis steps are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-nitrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Methyl-5-nitrofuran-3-carboxylic acid can be compared with other nitrofuran derivatives such as:
2,4-Dimethyl-5-nitrofuran-3-carboxylic acid: Similar structure but with an additional methyl group, leading to different reactivity and stability.
5-Nitrofuran-2-carbaldehyde: Lacks the carboxylic acid group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-5-nitrofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDJCKSBLMJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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